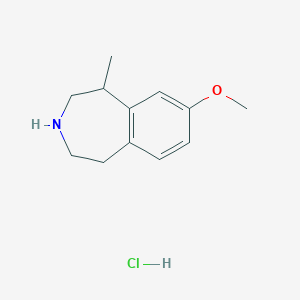

8-methoxy-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

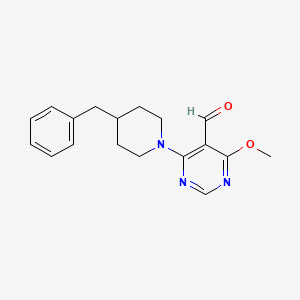

Compounds like “8-methoxy-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride” belong to a class of organic compounds known as benzazepines . These are organic compounds containing a benzene ring fused to an azepine ring (a seven-membered heterocycle with one nitrogen atom replacing a carbon atom) .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a suitable substituted benzene derivative with a nitrogen-containing compound . The exact method would depend on the specific substituents present on the benzene ring .Molecular Structure Analysis

The molecular structure of similar compounds typically consists of a benzene ring fused to a seven-membered nitrogen-containing ring . The exact structure would depend on the specific substituents present .Chemical Reactions Analysis

Benzazepines can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and reduction . The exact reactions would depend on the specific substituents present .Physical And Chemical Properties Analysis

The physical and chemical properties of benzazepines can vary widely depending on their specific structure and substituents . These properties can include melting point, boiling point, solubility, and stability .Scientific Research Applications

Synthesis and Chemical Properties

- Novel Synthesis Techniques : A novel synthesis route for aromatic methoxy and methylenedioxy substituted 2,3,4,5-tetrahydro-1H-3-benzazepines, including 8-methoxy-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride, has been developed. This method involves chloromethylation of suitably substituted phenethylamines, followed by several chemical reactions leading to the target compounds (Pecherer, Sunbury, & Brossi, 1972).

- Dopaminergic Activity : Research on substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines has indicated their potential as agonists of central and peripheral dopamine receptors, suggesting a framework for further study on related compounds (Pfeiffer et al., 1982).

Pharmaceutical Applications

- CCR5 Antagonist Synthesis : An efficient synthesis method for a CCR5 antagonist, relevant to the structure of this compound, was developed, showcasing the compound's utility in medicinal chemistry (Ikemoto et al., 2005).

Structural Analysis and Conformation

- Conformational Analysis in Water : The conformational analysis of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride (lorcaserin) in water was conducted using residual dipolar couplings (RDCs) and DFT computations. This study revealed a conformational equilibrium that favors a crown-chair form with the methyl group in an equatorial orientation, demonstrating the importance of conformational analysis in understanding drug behavior in aqueous environments (Trigo-Mourino et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

7-methoxy-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-9-8-13-6-5-10-3-4-11(14-2)7-12(9)10;/h3-4,7,9,13H,5-6,8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBITPSTKJTAME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC2=C1C=C(C=C2)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methoxybenzamide](/img/structure/B2609698.png)

![3,3-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2609700.png)

![7-(4-(2-ethylbutanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2609704.png)

![3,5-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2609714.png)

![2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid](/img/structure/B2609717.png)